![molecular formula C4H5N3O B101931 1H-Imidazole-2-carboxamide CAS No. 16093-82-6](/img/structure/B101931.png)
1H-Imidazole-2-carboxamide
Overview
Description
1H-Imidazole-2-carboxamide is a compound that has been the focus of many researchers in the study of pharmaceutical compounds . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .
Chemical Reactions Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole .
Physical And Chemical Properties Analysis
1H-Imidazole-2-carboxamide has a molecular weight of 111.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its exact mass is 111.043261792 g/mol and its monoisotopic mass is 111.043261792 g/mol .
Scientific Research Applications
Pharmaceutical Applications
1H-Imidazole-2-carboxamide: is a core structure in many pharmaceutical compounds due to its resemblance to the side chain of histidine, an essential amino acid. It’s found in drugs that exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . For instance, derivatives of this compound have been used in the development of drugs like metronidazole, which is effective against anaerobic bacteria and protozoa.
Metallo-β-Lactamase Inhibition
The resistance of bacteria to antibiotics is a significant challenge in medicine1H-Imidazole-2-carboxamide derivatives have been studied as inhibitors of metallo-β-lactamase, an enzyme that confers resistance to β-lactam antibiotics . By inhibiting this enzyme, these compounds can restore the efficacy of antibiotics against resistant strains.
Synthetic Chemistry
The imidazole ring is a versatile scaffold in synthetic chemistry. It’s used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized in a variety of applications, from pharmaceuticals to optical applications .
Safety And Hazards
Future Directions
The structure-based optimization of 1H-imidazole-2-carboxamide as Axl kinase inhibitors using a mutated kinase homolog, Mer (I650M), as a crystallographic surrogate has been described . This iterative optimization led to a selective and potent inhibitor of wild-type Axl, which will serve as a useful compound for further in vivo studies .
properties
IUPAC Name |
1H-imidazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZONYLXCOHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936431 | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-carboxamide | |
CAS RN |
16093-82-6, 80658-49-7 | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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